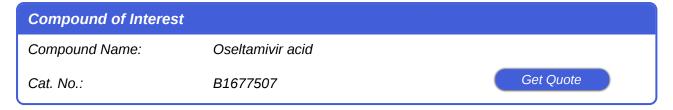


Application Notes and Protocols: Oseltamivir Acid Reference Standard

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir acid, the active metabolite of the prodrug oseltamivir phosphate, is a potent inhibitor of neuraminidase, an essential enzyme for the replication of influenza A and B viruses. [1][2] Accurate quantification of oseltamivir acid is critical in research, drug development, and quality control. This document provides detailed protocols for the preparation, storage, and handling of oseltamivir acid as a reference standard for analytical applications.

Physicochemical Properties

- Chemical Name: (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)-cyclohex-1-ene-1carboxylic acid
- Molecular Formula: C14H24N2O4
- Molecular Weight: 284.35 g/mol
- Appearance: White or almost white powder

Preparation of Oseltamivir Acid Reference Standard Solution



This protocol describes the preparation of a stock solution and working standards suitable for High-Performance Liquid Chromatography (HPLC) analysis.

Materials and Reagents

- Oseltamivir Acid Reference Standard (solid)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized water (18.2 MΩ·cm)
- Volumetric flasks (Class A)
- Pipettes (calibrated)
- Analytical balance
- Sonicator

Protocol for Preparation of 1 mg/mL Stock Solution

- Weighing: Accurately weigh approximately 10 mg of the oseltamivir acid reference standard into a clean 10 mL volumetric flask.
- Dissolution: Add approximately 7 mL of methanol to the flask.
- Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard.
- Dilution to Volume: Allow the solution to return to room temperature, then dilute to the mark with methanol.
- Mixing: Invert the flask several times to ensure homogeneity.
- Labeling and Storage: Label the flask clearly with the compound name, concentration, preparation date, and solvent. Store as recommended in section 4.0.



Protocol for Preparation of Working Standard Solutions

Prepare working standards by diluting the stock solution with a suitable diluent (e.g., methanol, water, or mobile phase). For example, to prepare a 100 μ g/mL working standard from a 1 mg/mL stock solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the chosen diluent.

Storage and Stability

Proper storage is crucial to maintain the integrity of the **oseltamivir acid** reference standard.

Solid Standard

The solid **oseltamivir acid** reference standard should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.

Standard Solutions

The stability of **oseltamivir acid** in solution is dependent on the solvent and storage temperature.

General Recommendations:

- Store stock solutions in amber glass vials to protect from light.
- For long-term storage, freezing at -20°C or -80°C is recommended.[3]
- Before use, allow frozen solutions to thaw completely at room temperature and vortex to ensure homogeneity.

Quantitative Stability Data

The following table summarizes the stability of oseltamivir and its carboxylate form in various solutions and conditions.



Analyte	Solvent/Mat rix	Concentrati on	Storage Temperatur e	Duration	Stability
Oseltamivir	Aqueous solution with sodium benzoate	15 mg/mL	Refrigerated	84 days	Stable[4][5]
Oseltamivir	Aqueous solution with sodium benzoate	15 mg/mL	25°C	46 days	Stable[4][5]
Oseltamivir Carboxylate	Plasma	Not specified	5°C	60 days	Stable[3]
Oseltamivir Carboxylate	Plasma	Not specified	25°C	29 hours	Stable[3]
Oseltamivir	Acetonitrile:W ater (7:3, v/v) with benzoic acid	Not specified	Not specified	1 month	Stable[6]
Oseltamivir	Extemporane ous suspension	10 mg/mL	7 ± 3°C	12 weeks	>90% initial concentration [7]
Oseltamivir	Extemporane ous suspension	10 mg/mL	Room Temperature	12 weeks	>90% initial concentration [7]
Oseltamivir	Extemporane ous suspension	10 mg/mL	45 ± 5°C	1 week	Stable, then degradation observed[7]

Experimental Protocols

The following are example protocols for the analysis of **oseltamivir acid** using HPLC.



HPLC Method 1

Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 μm)

• Mobile Phase: Methanol:Water (75:25 v/v)

• Flow Rate: 1.0 mL/min

· Detection: UV at 223 nm

• Injection Volume: 10 μL

· Retention Time: Approximately 2.7 minutes

HPLC Method 2

Column: X terra C18 (150 x 4.6 mm)

Mobile Phase: 0.1% octa-sulfonic acid:acetonitrile (30:70 v/v)

• Flow Rate: 1.0 mL/min

Detection: UV at 237 nm

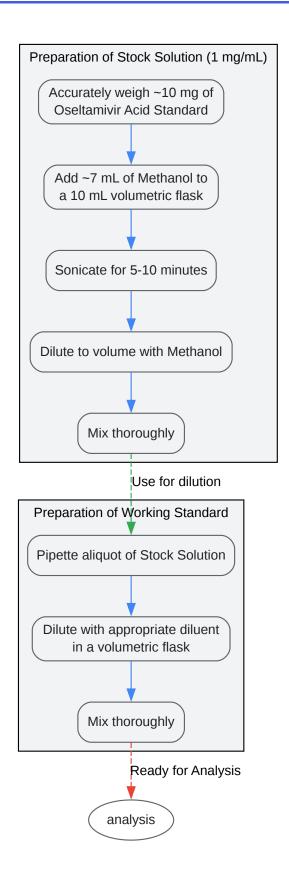
· Injection Volume: Not specified

• Retention Time: Approximately 2.31 minutes

Visualizations

Oseltamivir Acid Reference Standard Preparation Workflow



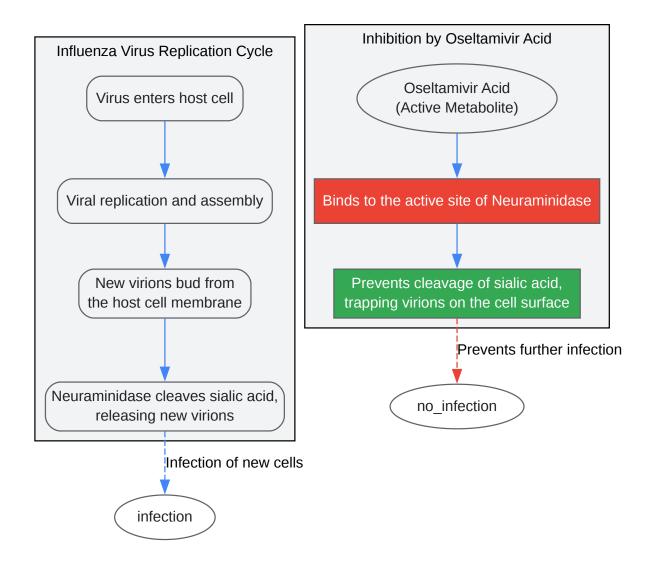


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Caption: Workflow for the preparation of **oseltamivir acid** reference standard solutions.



Mechanism of Action: Neuraminidase Inhibition



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Caption: Oseltamivir acid inhibits the release of new influenza virions.

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